molecular formula C12H14N4O B12806116 Indazole, 1-methyl-4-(2-(1,3-oxazinylideneamino))- CAS No. 87179-42-8

Indazole, 1-methyl-4-(2-(1,3-oxazinylideneamino))-

Cat. No.: B12806116
CAS No.: 87179-42-8
M. Wt: 230.27 g/mol
InChI Key: OUBMZPOPMZWOFP-UHFFFAOYSA-N
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Description

Indazole, 1-methyl-4-(2-(1,3-oxazinylideneamino))- is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a unique structure with a 1,3-oxazinylideneamino group, which contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Indazole, 1-methyl-4-(2-(1,3-oxazinylideneamino))- typically involves the formation of the indazole core followed by the introduction of the 1,3-oxazinylideneamino group. Common synthetic routes include:

Industrial Production Methods

Industrial production of indazole derivatives often employs metal-catalyzed reactions due to their efficiency and high yields. For example, a Cu(OAc)2-catalyzed synthesis using oxygen as the terminal oxidant can produce a variety of indazole derivatives in good to excellent yields .

Chemical Reactions Analysis

Types of Reactions

Indazole, 1-methyl-4-(2-(1,3-oxazinylideneamino))- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its biological activity.

    Reduction: Reduction reactions can modify the functional groups attached to the indazole core.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized forms of the compound, while substitution reactions can introduce new functional groups to the indazole core.

Mechanism of Action

The mechanism of action of Indazole, 1-methyl-4-(2-(1,3-oxazinylideneamino))- involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in disease processes, thereby exerting its therapeutic effects. For example, some indazole derivatives have been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation .

Comparison with Similar Compounds

Similar Compounds

    Indazole: The parent compound with a simpler structure.

    1-Methylindazole: A methylated derivative of indazole.

    1,3-Oxazinylideneamino Derivatives: Compounds with similar functional groups but different core structures.

Uniqueness

Indazole, 1-methyl-4-(2-(1,3-oxazinylideneamino))- stands out due to its unique combination of the indazole core and the 1,3-oxazinylideneamino group. This combination imparts distinct chemical properties and biological activities, making it a valuable compound for research and development.

Properties

CAS No.

87179-42-8

Molecular Formula

C12H14N4O

Molecular Weight

230.27 g/mol

IUPAC Name

N-(1-methylindazol-4-yl)-5,6-dihydro-4H-1,3-oxazin-2-amine

InChI

InChI=1S/C12H14N4O/c1-16-11-5-2-4-10(9(11)8-14-16)15-12-13-6-3-7-17-12/h2,4-5,8H,3,6-7H2,1H3,(H,13,15)

InChI Key

OUBMZPOPMZWOFP-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC(=C2C=N1)NC3=NCCCO3

Origin of Product

United States

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